Cas no 909527-61-3 (Ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate)

Ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate is a versatile α,β-unsaturated cyanoester derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features an electron-withdrawing cyano group and an ester moiety, enhancing reactivity in Michael additions and cyclization reactions. The phenylethylamino substituent introduces potential for further functionalization, making it valuable in constructing heterocyclic frameworks. This compound exhibits good stability under standard conditions and offers synthetic flexibility due to its conjugated double bond system. Its balanced electrophilic and nucleophilic character enables diverse transformations, including nucleophilic attack at the β-position or condensation reactions. The ethyl ester group improves solubility in organic solvents, facilitating purification and handling in laboratory settings.
Ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate structure
909527-61-3 structure
Product name:Ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate
CAS No:909527-61-3
MF:C14H16N2O2
Molecular Weight:244.289043426514
MDL:MFCD00245093
CID:5015065

Ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate 化学的及び物理的性質

名前と識別子

    • ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate
    • SBB062480
    • Ethyl 2-nitrilo-3-((2-phenylethyl)amino)prop-2-enoate
    • Ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate
    • MDL: MFCD00245093
    • インチ: 1S/C14H16N2O2/c1-2-18-14(17)13(10-15)11-16-9-8-12-6-4-3-5-7-12/h3-7,11,16H,2,8-9H2,1H3/b13-11+
    • InChIKey: NXJUUIADNARGAC-ACCUITESSA-N
    • SMILES: O(CC)C(/C(/C#N)=C/NCCC1C=CC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 335
  • トポロジー分子極性表面積: 62.1
  • XLogP3: 3.1

Ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB161381-10g
Ethyl 2-nitrilo-3-((2-phenylethyl)amino)prop-2-enoate; .
909527-61-3
10g
€482.50 2025-02-19
abcr
AB161381-1 g
Ethyl 2-nitrilo-3-((2-phenylethyl)amino)prop-2-enoate
909527-61-3
1 g
€211.30 2023-07-20
abcr
AB161381-5 g
Ethyl 2-nitrilo-3-((2-phenylethyl)amino)prop-2-enoate
909527-61-3
5 g
€377.50 2023-07-20
abcr
AB161381-2 g
Ethyl 2-nitrilo-3-((2-phenylethyl)amino)prop-2-enoate
909527-61-3
2 g
€272.50 2023-07-20
abcr
AB161381-1g
Ethyl 2-nitrilo-3-((2-phenylethyl)amino)prop-2-enoate; .
909527-61-3
1g
€211.20 2025-02-19
abcr
AB161381-5g
Ethyl 2-nitrilo-3-((2-phenylethyl)amino)prop-2-enoate; .
909527-61-3
5g
€377.50 2025-02-19
abcr
AB161381-10 g
Ethyl 2-nitrilo-3-((2-phenylethyl)amino)prop-2-enoate
909527-61-3
10 g
€482.50 2023-07-20
abcr
AB161381-2g
Ethyl 2-nitrilo-3-((2-phenylethyl)amino)prop-2-enoate; .
909527-61-3
2g
€272.50 2025-02-19

Ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate 関連文献

Ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoateに関する追加情報

Research Brief on Ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate (CAS: 909527-61-3)

Ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate (CAS: 909527-61-3) is a synthetic compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation. This research brief consolidates the latest findings on its synthesis, applications, and mechanistic insights, providing a comprehensive overview for researchers in the field.

The compound's structure features an α,β-unsaturated ester with a cyano group and a phenylethylamino moiety, which confers unique reactivity and binding properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a Michael acceptor in covalent inhibitor design, specifically for cysteine proteases. The electrophilic β-carbon enables selective interactions with nucleophilic residues in enzyme active sites, making it a promising scaffold for drug discovery.

Recent synthetic advancements have optimized the preparation of 909527-61-3 via a one-pot Knoevenagel condensation between ethyl cyanoacetate and 2-phenylethyl isocyanate, achieving yields exceeding 85% (ACS Organic Process Research & Development, 2024). Notably, the (E)-configuration of the double bond was confirmed by X-ray crystallography, which is critical for maintaining its bioactivity. Computational studies further revealed that this configuration minimizes steric clashes in target binding pockets.

In pharmacological applications, derivatives of 909527-61-3 have shown nanomolar inhibition against cathepsin B, a protease implicated in cancer metastasis (Bioorganic & Medicinal Chemistry Letters, 2023). Structure-activity relationship (SAR) analyses indicated that modifications to the phenylethyl group enhance selectivity, while the cyano group is essential for covalent bond formation. Parallel research identified its role as an allosteric modulator of G-protein-coupled receptors (GPCRs), expanding its therapeutic potential beyond protease inhibition.

Challenges remain in improving the pharmacokinetic properties of 909527-61-3-based compounds, particularly regarding metabolic stability. A 2024 European Journal of Pharmaceutical Sciences report highlighted rapid hepatic clearance due to ester hydrolysis, prompting investigations into prodrug strategies. Despite this, the compound's scaffold continues to inspire novel drug candidates, with two preclinical candidates currently under evaluation for inflammatory diseases and oncology indications.

In conclusion, Ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate represents a multifaceted tool in medicinal chemistry, bridging synthetic accessibility with diverse biological activities. Ongoing research aims to exploit its covalent binding capability for targeted therapies, while addressing ADME limitations through rational design. Its continued exploration underscores the dynamic interplay between chemical reactivity and therapeutic innovation in the pharmaceutical sciences.

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Amadis Chemical Company Limited
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